4-Chloro-2-((4-methoxybenzyl)oxy)phenol

Description

Molecular Architecture of 4-Chloro-2-((4-Methoxybenzyl)Oxy)Phenol

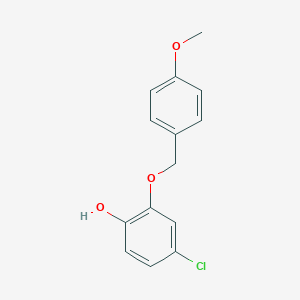

The molecular formula of 4-chloro-2-((4-methoxybenzyl)oxy)phenol is $$ \text{C}{14}\text{H}{13}\text{ClO}_3 $$, with a molecular weight of 264.70 g/mol. Its structure features a phenolic hydroxyl group at position 2, a chlorine atom at position 4, and a 4-methoxybenzyl ether group at position 2 of the benzene ring (Figure 1). The methoxybenzyl moiety introduces steric bulk and electron-donating effects, while the chlorine atom exerts an electron-withdrawing influence, creating a polarized electronic environment.

The SMILES notation $$ \text{OC1=CC=C(Cl)C=C1OCC2=CC=C(OC)C=C2} $$ underscores the connectivity of the two aromatic rings via an ether linkage. X-ray crystallography of analogous compounds suggests that the methoxybenzyl group adopts a conformation perpendicular to the phenolic ring to minimize steric clashes, a feature likely conserved in this derivative. Hydrogen bonding between the phenolic -OH and the ether oxygen may further stabilize the molecular structure, influencing its solubility and crystallinity.

Comparative Analysis of Substituted Phenolic Derivatives

Substituted phenols exhibit varied physicochemical and biological properties depending on their functional groups. Table 1 contrasts 4-chloro-2-((4-methoxybenzyl)oxy)phenol with structurally related compounds:

Table 1: Comparative Analysis of Chlorophenolic Derivatives

The methoxybenzyl ether in the target compound enhances solubility in polar aprotic solvents compared to non-methoxy analogs like 4-chloro-2-benzylphenol. Conversely, the nitro and cyano groups in 4-chloro-2-nitrobenzonitrile increase electrophilicity, making it more reactive in nucleophilic substitution reactions.

Computational Modeling of Electronic and Steric Effects

Density functional theory (DFT) calculations on similar chlorophenols reveal that the methoxy group donates electron density via resonance, partially offsetting the electron-withdrawing effect of the chlorine atom. This balance creates a π-electron-rich aromatic system, favorable for interactions with electrophilic biological targets.

Steric maps generated using molecular mechanics indicate that the 4-methoxybenzyl group occupies ~18% of the compound’s van der Waals volume, potentially hindering access to the phenolic -OH group in enzyme-binding pockets. Docking studies of analogous compounds, such as tylophorinicine (a phenanthroindolizidine alkaloid), demonstrate that bulky substituents can reduce binding affinity to kinase targets despite favorable electronic interactions. These insights suggest that structural modifications to reduce steric hindrance could optimize the bioactivity of 4-chloro-2-((4-methoxybenzyl)oxy)phenol.

Properties

IUPAC Name |

4-chloro-2-[(4-methoxyphenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO3/c1-17-12-5-2-10(3-6-12)9-18-14-8-11(15)4-7-13(14)16/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKGMKHVYBSCKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 2,4-Dihydroxyacetophenone

A starting material such as 2,4-dihydroxyacetophenone could be selectively protected at the 2-position using a methoxybenzyl group. This aligns with methods described in, where bromination and methoxy group introduction are performed on hydroxyacetophenone derivatives. For instance:

-

Methoxybenzylation : React 2,4-dihydroxyacetophenone with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C.

-

Chlorination : Introduce chlorine at the 4-position using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in dichloromethane (DCM) at 0–25°C.

Deprotection and Reduction

Subsequent steps would involve:

3. Acetophenone Reduction : Catalytic hydrogenation of the ketone moiety using palladium on carbon (Pd/C) or stoichiometric reduction with sodium borohydride (NaBH₄).

4. Deprotection : Acidic cleavage of the methoxybenzyl group (e.g., using trifluoroacetic acid) to yield the free phenol.

Key Challenges :

-

Regioselective chlorination without affecting the methoxybenzyl ether.

-

Over-reduction of the acetophenone intermediate.

Direct Chlorination of 2-Hydroxyphenol

Starting with 2-hydroxyphenol (resorcinol), chlorination at the 4-position can be achieved using Cl₂ gas in acetic acid or NCS in a polar solvent. For example:

-

Chlorination : Treat resorcinol with NCS (1.1 equiv) in acetonitrile at 50°C for 6 hours to yield 4-chlororesorcinol.

-

Selective Etherification : Protect the 2-hydroxy group with a methoxybenzyl group using 4-methoxybenzyl bromide and K₂CO₃ in acetone.

Advantages :

-

Avoids protective group manipulations for the phenol.

-

Higher yields due to the stability of chlorinated intermediates.

Alternative Method: Ullmann Coupling for Ether Formation

Copper-Catalyzed Coupling

The Ullmann reaction offers a robust method for forming aryl ethers. A plausible pathway involves:

-

Synthesis of 4-Chloro-2-iodophenol : Iodinate 4-chlororesorcinol using iodine monochloride (ICl) in glacial acetic acid.

-

Coupling with 4-Methoxybenzyl Alcohol : React the iodo derivative with 4-methoxybenzyl alcohol in the presence of copper(I) iodide (CuI) and a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) in toluene at 110°C.

Reaction Conditions :

-

Catalyst: CuI (10 mol%).

-

Base: Cesium carbonate (Cs₂CO₃).

-

Temperature: 110°C, 24 hours.

Yield Optimization :

Catalytic Hydrogenation and Byproduct Management

Hydrogenolysis of Protective Groups

In routes involving benzyl ethers, catalytic hydrogenation with Pd/C (5–10 wt%) under H₂ (1–3 atm) in ethanol effectively removes protective groups without degrading the chloro substituent.

Critical Parameters :

-

Catalyst Loading : Excess Pd/C may lead to dechlorination.

-

Solvent Choice : Ethanol or ethyl acetate minimizes side reactions compared to THF.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 7.32 (d, J = 8.5 Hz, 2H, MBn aromatic), 6.89 (d, J = 8.5 Hz, 2H, MBn aromatic), 6.78 (s, 1H, phenolic H), 5.02 (s, 2H, OCH₂), 3.81 (s, 3H, OCH₃).

-

MS (EI) : m/z 294 [M]⁺.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Ullmann Route |

|---|---|---|---|

| Total Steps | 4 | 3 | 3 |

| Overall Yield | 45–55% | 50–60% | 60–70% |

| Key Challenge | Over-reduction | Selectivity | Iodination cost |

| Scalability | Moderate | High | Low |

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((4-methoxybenzyl)oxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly employed.

Major Products

Oxidation: Formation of 4-chloro-2-((4-methoxybenzyl)oxy)quinone.

Reduction: Formation of 2-((4-methoxybenzyl)oxy)phenol.

Substitution: Formation of 4-substituted-2-((4-methoxybenzyl)oxy)phenol derivatives.

Scientific Research Applications

4-Chloro-2-((4-methoxybenzyl)oxy)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-((4-methoxybenzyl)oxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and methoxybenzyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Anticancer Research

Compound 6h (4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol)

- Structural Differences : Replaces the methoxybenzyl group with a 1,3,4-oxadiazole-linked trimethoxyphenyl moiety.

- Biological Activity : Demonstrated potent anticancer activity against SNB-19 (PGI = 65.12), NCI-H460 (PGI = 55.61), and SNB-75 (PGI = 54.68) at 10 µM. Molecular docking studies revealed strong binding to the tubulin–combretastatin A4 complex (docking score: −8.030 kcal/mol), interacting with residues Leu252, Ala250, and Cys241 .

- Comparison : The methoxybenzyl group in the target compound may enhance solubility compared to the oxadiazole ring in 6h, but the latter shows superior tubulin inhibition due to its planar aromatic system.

Benzimidazole Derivatives (BM1, BM2, BM3)

- Structural Differences : Feature a benzoimidazole core instead of the methoxybenzyl ether.

- Comparison : The methoxybenzyl group in the target compound may reduce direct DNA intercalation but improve pharmacokinetic profiles.

Table 1: Anticancer Activity of Chlorinated Phenolic Derivatives

Reactivity with Environmental Oxidants

Chlorophene (4-Chloro-2-(phenylmethyl)phenol)

- Structural Differences : Lacks the methoxy group on the benzyl substituent.

- Chemical Reactivity: Reacts with manganese oxides (MnO₂) at a rate constant of 0.12 L·mmol⁻¹·h⁻¹ (pH 5), forming coupling products and quinones. Reactivity is influenced by hydrophobicity and electron-withdrawing substituents .

- Comparison : The methoxy group in the target compound may slightly reduce oxidative reactivity compared to chlorophene due to electron-donating effects.

Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol)

- Structural Differences: Contains a dichlorophenoxy group instead of methoxybenzyl.

- Chemical Reactivity: Faster degradation with MnO₂ (rate constant = 0.18 L·mmol⁻¹·h⁻¹ at pH 5) due to increased hydrophobicity and radical stabilization .

Table 2: Oxidative Degradation Rates of Chlorinated Phenols

Structural and Crystallographic Comparisons

ISENIE (4-Chloro-2-{[(3-hydroxyphenyl)imino]methyl}phenol)

- Structural Differences: Contains an iminomethyl group instead of methoxybenzyl ether.

- Crystallography : Dihedral angle of 39.84° between aromatic rings, influencing binding to biological targets .

4-Chloro-2-Methylphenol (4-Chloro-o-cresol)

- Structural Differences : Replaces methoxybenzyl with a methyl group.

- Environmental Impact : Higher water solubility (logP = 2.1) and faster biodegradation compared to the target compound .

Q & A

Basic: What are the optimal synthetic routes for 4-Chloro-2-((4-methoxybenzyl)oxy)phenol, and how can reaction conditions be controlled to minimize side products?

The synthesis typically involves condensation of 4-chloro-2-hydroxybenzaldehyde with 4-methoxybenzyl chloride under basic conditions. Key steps include:

- Solvent selection : Methanol or ethanol is preferred due to their ability to dissolve both phenolic and benzyl halide reactants while stabilizing intermediates .

- Reaction monitoring : Use thin-layer chromatography (TLC) to track reaction progress and identify byproducts. Adjust reflux duration (e.g., 3–24 hours) based on TLC results to optimize yield .

- Purification : Column chromatography with silica gel (e.g., 30:70 ethyl acetate/hexane) effectively isolates the target compound from unreacted starting materials or dimeric side products .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing 4-Chloro-2-((4-methoxybenzyl)oxy)phenol?

- Spectroscopy :

- IR : Identifies functional groups (e.g., O–H stretch at ~3450 cm⁻¹, C–O–C ether linkage at ~1250 cm⁻¹) .

- NMR : ¹H NMR confirms substitution patterns (e.g., methoxy proton singlet at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm) .

- Mass spectrometry : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .

- Chromatography : TLC with UV visualization ensures purity, while HPLC (C18 column, methanol/water mobile phase) quantifies impurities .

Advanced: How can researchers design cell-based assays to evaluate the biological activity of 4-Chloro-2-((4-methoxybenzyl)oxy)phenol?

- Assay selection :

- Antimicrobial activity : Disk diffusion assays using bacterial strains (e.g., E. coli, S. aureus) to measure inhibition zones. Include positive controls (e.g., ampicillin) and solvent-only negatives .

- Cytotoxicity : MTT assays on human cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values. Optimize compound solubility using DMSO (<1% v/v) to avoid solvent toxicity .

- Dose-response curves : Test concentrations from 1 µM to 100 µM to identify bioactive ranges. Triplicate experiments ensure statistical validity .

Advanced: What computational approaches, such as QSAR modeling, are suitable for predicting the bioactivity and solubility of derivatives?

- QSAR workflow :

- Descriptor calculation : Use software like MOE or PaDEL to generate 2D/3D molecular descriptors (e.g., logP, polar surface area) .

- Model training : Train models on datasets of phenolic analogs with known bioactivity (e.g., IC₅₀ values) to correlate structure with antimicrobial or cytotoxic effects .

- Validation : Apply leave-one-out cross-validation (LOO-CV) to ensure model robustness (R² > 0.7) .

- Solubility prediction : COSMO-RS simulations estimate aqueous solubility based on charge distribution and solvent interactions .

Advanced: How should researchers resolve contradictions in crystallographic data obtained using software like SHELX?

- Data quality checks :

- Model refinement :

Advanced: What are the oxidative transformation pathways of this compound under environmental conditions, and how can reaction mechanisms be elucidated?

- Oxidative pathways :

- Mechanistic studies :

Advanced: How can microwave-assisted synthesis improve the yield and purity compared to thermal methods?

- Protocol optimization :

- Power and time : Use 150–300 W for 10–30 minutes to reduce reaction time by 50–70% versus thermal reflux .

- Solvent effects : Polar solvents (e.g., DMF) enhance microwave absorption, increasing reaction efficiency .

- Benefits :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.